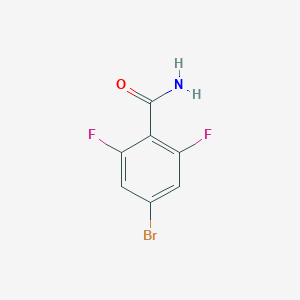

4-Bromo-2,6-difluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGSRKKGNFFTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840481-49-4 | |

| Record name | 840481-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2,6-difluorobenzamide: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 4-Bromo-2,6-difluorobenzamide is a halogenated aromatic amide of significant interest to the scientific community, particularly in the field of drug discovery. Its core structure, the 2,6-difluorobenzamide motif, is recognized as a privileged scaffold for the development of novel antibacterial agents that target the essential cell division protein FtsZ. The bromine atom at the 4-position further enhances its utility, serving as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions. This guide provides a detailed overview of the compound's physicochemical properties, outlines a robust synthetic pathway, details its primary mechanism of action as an FtsZ inhibitor, and presents standardized protocols for its analysis and quality control, serving as a vital resource for researchers and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel therapeutics with innovative mechanisms of action. One promising and underexploited target is the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ, a bacterial homolog of eukaryotic tubulin, is a highly conserved GTPase that polymerizes to form the Z-ring, a dynamic structure that is indispensable for bacterial cell division.[2] Disrupting FtsZ function leads to a catastrophic failure in cytokinesis, making it an attractive target for new antibacterial agents.

Within this context, the 2,6-difluorobenzamide scaffold has emerged as a cornerstone for the design of potent FtsZ inhibitors.[3] These compounds bind to a unique allosteric site on the FtsZ protein, distinct from the GTP-binding site, inducing a conformational change that hyper-stabilizes FtsZ polymers.[1][4] This action effectively jams the cell division machinery, leading to cell death. This compound is a key representative of this class, embodying both the potent FtsZ-inhibiting pharmacophore and a functional group (bromine) that allows for extensive medicinal chemistry exploration. This document serves as an in-depth technical guide to its synthesis, properties, and application.

Physicochemical Properties

This compound is a solid at room temperature. Its core structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and an amide functional group. The electron-withdrawing nature of the fluorine atoms significantly influences the chemical properties of the amide and the reactivity of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₂NO | PubChem[5] |

| Molecular Weight | 236.02 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| PubChem CID | 59656682 | PubChem[5] |

| Appearance | White to off-white solid (predicted) | - |

| Canonical SMILES | C1=C(C(=C(C=C1F)Br)F)C(=O)N | PubChem[5] |

| InChI Key | RILKJDFRRMCYRX-UHFFFAOYSA-N | PubChem[5] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be logically designed from commercially available starting materials. A reliable strategy involves the initial synthesis of the corresponding benzoic acid, followed by conversion to the amide. This approach ensures high yields and purity.

Experimental Protocol: Synthesis from 1-Bromo-3,5-difluorobenzene

This protocol describes a robust, three-step synthesis.

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzoic Acid [6]

-

Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi) to the stirred THF. Subsequently, add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Causality: n-BuLi is a strong organometallic base that selectively deprotonates the carbon atom between the two fluorine atoms due to the activating, electron-withdrawing effect of the fluorine substituents. This forms a directed lithiated intermediate.[6]

-

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours. The lithiated intermediate acts as a potent nucleophile, attacking the CO₂ to form a carboxylate salt.

-

Workup: Allow the reaction to warm to room temperature. Quench the reaction by slowly adding aqueous HCl. This protonates the carboxylate salt to yield the desired 4-Bromo-2,6-difluorobenzoic acid.

-

Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of 4-Bromo-2,6-difluorobenzoyl Chloride

-

Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the 4-Bromo-2,6-difluorobenzoic acid in dichloromethane (DCM).

-

Chlorination: Add thionyl chloride (SOCl₂) dropwise.

-

Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.

-

-

Reaction: Gently reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-Bromo-2,6-difluorobenzoyl chloride, which is often used immediately in the next step without further purification.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-Bromo-2,6-difluorobenzoyl chloride in an appropriate solvent like THF and cool in an ice bath.

-

Amidation: Add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise to the stirred solution.

-

Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable primary amide.

-

-

Workup: After the reaction is complete, partition the mixture between water and an organic solvent.

-

Purification: Collect the organic layer, dry it, and concentrate it. The resulting solid, this compound, can be purified by column chromatography or recrystallization to achieve high purity.

Key Applications in Drug Discovery

Mechanism of Action: FtsZ Inhibition

The primary value of this compound in drug development lies in its potent inhibition of the bacterial FtsZ protein.

-

Binding Site: Unlike many inhibitors that target the active GTP-binding site, benzamides bind to a distinct allosteric pocket. This site, often called the "benzamide binding site," is located in a hydrophobic cleft between the C-terminal domain and core helix H7 of the FtsZ monomer.[4] This provides an advantage for specificity, as this site is not present in the eukaryotic homolog, tubulin.[3]

-

Mechanism: Binding of the benzamide derivative promotes a conformational state in the FtsZ protomer that favors polymerization.[1][2] This leads to the formation of hyper-stable filaments that are unable to undergo the dynamic assembly and disassembly required for a functional Z-ring.[1] Instead of a single, precise ring at the division site, FtsZ forms multiple, static foci throughout the cell, effectively halting cytokinesis.[7]

Utility as a Synthetic Intermediate

The bromine atom on the aromatic ring is a key feature for synthetic chemists. It serves as a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds.

This allows researchers to use this compound as a starting scaffold to rapidly generate libraries of novel derivatives, exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a self-validating system for determining the purity of a synthesized batch.

Principle: The compound is separated on a nonpolar stationary phase based on its hydrophobicity. A polar mobile phase is used, and the compound's retention time is characteristic of its identity under specific conditions. Purity is determined by the relative area of the main peak.[8][9]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B over 1 min, and equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Protocol:

-

Standard Preparation: Accurately prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Prepare a working standard by diluting the stock to ~0.1 mg/mL with the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL). Ensure the sample is fully dissolved. Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulates.[8]

-

System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The peak asymmetry factor should be between 0.9 and 1.5.[9] This validates that the chromatographic system is performing correctly.

-

Analysis: Inject the sample solution. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Structural Confirmation

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to [M+H]⁺ at m/z 236.0 and [M+Na]⁺ at m/z 258.0, with a characteristic isotopic pattern for one bromine atom.

-

¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show signals for the aromatic proton and the two amide protons (-NH₂). The aromatic proton will appear as a triplet due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the chemical equivalence of the two fluorine atoms.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 4-Bromo-2,6-difluorobenzaldehyde can be used to infer potential hazards.[10][11]

| Hazard Class | Classification | Precautionary Statements |

| Acute Oral Toxicity | Predicted Category 3 or 4 (Toxic or Harmful if swallowed) | P264, P270, P301+P312[10] |

| Skin Irritation | Predicted Category 2 (Causes skin irritation) | P280, P302+P352[10] |

| Eye Irritation | Predicted Category 2A (Causes serious eye irritation) | P280, P305+P351+P338[10] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound stands out as a compound of high strategic value for researchers in medicinal chemistry and drug development. Its molecular architecture is optimized for the inhibition of the bacterial FtsZ protein, a validated and promising target for overcoming antibiotic resistance. Furthermore, its amenability to synthetic modification via the bromo substituent makes it an excellent scaffold for the development of next-generation therapeutics. The robust synthetic and analytical protocols detailed in this guide provide a solid foundation for its reliable use in a research setting, empowering scientists to further explore its potential in the fight against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Multiple effects of benzamide antibiotics on FtsZ function - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 3. Benzodioxane-benzamides targeting bacterial cell division protein FtsZ potentially disrupt SlmA-mediated nucleoid occlusion and reversible biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H4BrF2NO | CID 59656682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 7. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 4-Bromo-2,6-difluorobenzaldehyde | C7H3BrF2O | CID 2773290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-ブロモ-2,6-ジフルオロベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-difluorobenzamide

This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for 4-Bromo-2,6-difluorobenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and purity assessment of this compound.

Introduction

This compound is a halogenated aromatic amide of interest in medicinal chemistry and materials science. Its structural confirmation is paramount for its application in research and development. Spectroscopic techniques offer a powerful, non-destructive means to verify the molecular structure and purity of synthesized this compound. This guide outlines the predicted spectral characteristics and provides detailed experimental protocols for data acquisition.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that influence its spectral properties: a benzene ring, a carboxamide group (-CONH₂), and halogen substituents (one bromine and two fluorine atoms). The fluorine atoms at positions 2 and 6 create a symmetric substitution pattern relative to the bromine atom at position 4 and the benzamide group at position 1.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the hydrogen, carbon, and fluorine nuclei, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | Triplet (t) | 2H | H-3, H-5 | The two aromatic protons are chemically equivalent and are coupled to the two adjacent fluorine atoms, resulting in a triplet. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons downfield. |

| ~ 7.0 - 8.0 | Broad Singlet (br s) | 2H | -NH₂ | The amide protons are typically broad and their chemical shift can vary depending on the solvent and concentration. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C=O | The carbonyl carbon of the amide group is expected in this region. |

| ~ 158 - 162 (d, ¹JCF) | C-2, C-6 | These carbons are directly attached to fluorine, leading to a large one-bond coupling constant and a significant downfield shift. |

| ~ 130 - 135 (t, ³JCF) | C-3, C-5 | These carbons are coupled to the two fluorine atoms three bonds away, resulting in a triplet. |

| ~ 115 - 120 (t, ²JCF) | C-1 | This quaternary carbon is coupled to the two adjacent fluorine atoms. |

| ~ 100 - 105 | C-4 | The carbon attached to bromine is expected in this region, shifted upfield relative to the other aromatic carbons due to the heavy atom effect of bromine. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will show a single resonance due to the chemical equivalence of the two fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -100 to -120 | Singlet | F-2, F-6 | The two fluorine atoms are chemically equivalent and are not coupled to any other fluorine atoms, resulting in a singlet. The exact chemical shift will be relative to a standard like CFCl₃. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

A smaller number of scans is typically needed compared to ¹³C NMR.

-

Reference the spectrum to an appropriate fluorine standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic moieties.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H stretch | Amide (-NH₂) |

| ~ 1680 - 1650 | C=O stretch | Amide (Amide I band) |

| ~ 1620 - 1580 | N-H bend | Amide (Amide II band) |

| ~ 1600, ~1470 | C=C stretch | Aromatic ring |

| ~ 1250 - 1000 | C-F stretch | Aryl-fluoride |

| ~ 800 - 600 | C-Br stretch | Aryl-bromide |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: A typical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The expected m/z values for the molecular ions are:

-

m/z ≈ 235 (for C₇H₄⁷⁹BrF₂NO)

-

m/z ≈ 237 (for C₇H₄⁸¹BrF₂NO)

-

-

Key Fragmentation Patterns: Common fragmentation pathways for benzamides include the loss of the amide group or parts of it. Expected fragment ions include:

-

[M - NH₂]⁺

-

[M - CONH₂]⁺ (corresponding to the 4-bromo-2,6-difluorophenyl cation)

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule and will likely induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule [M+H]⁺.

-

Mass Analyzer: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data, based on established principles of spectroscopy and data from analogous compounds. By following the outlined experimental protocols and using the interpretive guidance provided, researchers can effectively confirm the synthesis and purity of this important chemical entity.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-2,6-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Bromo-2,6-difluorobenzamide in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for further functionalization and two fluorine atoms that can modulate physicochemical properties, makes it a valuable intermediate in the synthesis of complex therapeutic agents. As with any halogenated aromatic compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

1.1. Extrapolated GHS Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is anticipated to fall into the following hazard classes:

| Hazard Class | Hazard Category | GHS Hazard Statement | Basis for Classification |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Data from 4-Bromo-2,6-difluorobenzaldehyde suggests oral toxicity.[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Analogous compounds like 2,6-difluorobenzamide and 4-bromo-2,5-dimethoxybenzaldehyde are known skin irritants.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Data from 2,6-difluorobenzamide and 4-bromo-2,5-dimethoxybenzaldehyde indicate the potential for serious eye irritation.[3][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 2,6-Difluorobenzamide is classified as a respiratory irritant.[4] |

1.2. Pictograms and Signal Word

Signal Word: Danger or Warning

Hazard Pictograms:

-

Skull and Crossbones (GHS06) : For acute oral toxicity.

-

Exclamation Mark (GHS07) : For skin, eye, and respiratory irritation.

1.3. Primary Routes of Exposure and Potential Health Effects

-

Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath.

-

Skin Contact: Causes skin irritation, redness, and pain. Prolonged contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and discomfort.

-

Ingestion: Toxic or harmful if swallowed, potentially causing nausea, vomiting, and abdominal pain.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1. The Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls, with PPE serving as the final barrier.

Caption: Hierarchy of controls for handling this compound.

2.2. Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles with side shields are mandatory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Safe Handling and Storage: Maintaining Compound Integrity and a Secure Environment

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the quality of the reagent.

3.1. Handling Protocol

-

Preparation: Before handling, ensure that all necessary PPE is donned and that a chemical fume hood is operational.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust particles.

-

Spill Prevention: Use appropriate tools (spatulas, etc.) for transfers and work on a contained surface to facilitate cleanup in case of a spill.

-

Avoidance of Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.

3.2. Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Segregation: Store separately from food and drink.

Emergency Procedures: A Plan for Every Contingency

Rapid and appropriate responses to emergencies can significantly mitigate potential harm.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

4.2. Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Considerations: Environmental Responsibility

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination.

-

Waste Classification: This compound should be treated as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain. Halogenated waste streams should be segregated from non-halogenated waste.[5]

-

Containerization: Collect waste in a designated, labeled, and sealed container for hazardous materials.

Conclusion: A Culture of Safety in Research

The responsible use of this compound in research and development necessitates a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles outlined in this guide into daily laboratory practices, scientists can mitigate risks, ensure a safe working environment, and continue to advance the frontiers of drug discovery.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 4-Bromo-2,6-difluorobenzamide, a valuable building block in medicinal chemistry and materials science. The described methodology emphasizes a strategic approach starting from the readily available 1-bromo-3,5-difluorobenzene. Key transformations include a highly regioselective directed ortho-lithiation to introduce a carboxylic acid functionality, followed by a robust amidation to yield the target compound. This document offers a detailed, step-by-step protocol, an in-depth discussion of the underlying chemical principles, safety considerations, and characterization data to ensure reproducibility and safe execution in a laboratory setting.

Introduction

Halogenated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Specifically, molecules incorporating fluorine atoms often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated electronic properties. This compound combines the synthetic versatility of a bromine handle, suitable for a wide range of cross-coupling reactions, with the unique physicochemical properties imparted by the difluorinated benzene ring. This makes it a highly sought-after precursor for the development of novel bioactive compounds and functional materials. This guide presents a validated and accessible synthetic pathway to this important molecule.

Strategic Rationale for the Synthetic Route

The chosen synthetic strategy is predicated on a two-step sequence commencing with 1-bromo-3,5-difluorobenzene. This approach is advantageous due to the commercial availability and relatively low cost of the starting material. The core of this strategy lies in the precise introduction of a functional group at the C4 position, flanked by the two fluorine atoms.

The overall transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

This route is divided into two key stages:

-

Directed ortho-Lithiation and Carboxylation: This step leverages the directing ability of the fluorine atoms to achieve regioselective deprotonation at the C4 position using a strong base, followed by quenching with carbon dioxide to form the corresponding carboxylic acid.

-

Amidation: The resulting 4-bromo-2,6-difluorobenzoic acid is then converted to the target amide. This can be achieved through several reliable methods, including the formation of an acyl chloride intermediate or the use of modern peptide coupling reagents.

Physicochemical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Hazards |

| 1-Bromo-3,5-difluorobenzene[1] | C₆H₃BrF₂ | 192.99 | - | 140 | Flammable liquid, Harmful if swallowed, Skin irritant, Skin sensitizer, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life. |

| 4-Bromo-2,6-difluorobenzoic acid[2] | C₇H₃BrF₂O₂ | 237.00 | 204 | - | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. |

| This compound[3] | C₇H₄BrF₂NO | 236.02 | - | - | Acute toxicity (oral, dermal, inhalation) - Category 4, Skin irritation - Category 2, Eye irritation - Category 2A. |

Experimental Protocols

Part 1: Synthesis of 4-Bromo-2,6-difluorobenzoic acid

This procedure utilizes a directed ortho-lithiation reaction, a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atoms on the starting material, 1-bromo-3,5-difluorobenzene, direct the deprotonation to the C4 position due to their inductive electron-withdrawing effects and their ability to coordinate with the lithium cation.[4][5][6]

Reaction Scheme:

Caption: Synthesis of 4-Bromo-2,6-difluorobenzoic acid via directed ortho-lithiation.

Materials:

-

1-Bromo-3,5-difluorobenzene (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure: [7]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine to the cooled THF.

-

To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

-

In a separate flame-dried flask, dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF.

-

Slowly add the solution of 1-bromo-3,5-difluorobenzene to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully add crushed dry ice to the reaction mixture in small portions. A significant exotherm may be observed. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 4-bromo-2,6-difluorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Safety Precautions for Organolithium Reagents:

Working with organolithium reagents such as n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature.[8][9][10][11][12]

-

All reactions must be conducted under an inert atmosphere (nitrogen or argon).

-

Glassware must be rigorously dried before use.

-

Use appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves (nitrile gloves are often worn under neoprene or butyl rubber gloves for added protection).

-

Have a Class D fire extinguisher readily available. Do not use water or carbon dioxide extinguishers on lithium fires.

-

Perform all transfers of organolithium reagents in a fume hood.

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to the amide can be efficiently accomplished by first converting the acid to a more reactive acyl chloride, followed by reaction with ammonia.

Reaction Scheme:

Caption: Amidation of 4-Bromo-2,6-difluorobenzoic acid.

Materials:

-

4-Bromo-2,6-difluorobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (excess, e.g., 2-3 eq)

-

Anhydrous dichloromethane (DCM) or toluene

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Concentrated aqueous ammonia (NH₄OH)

-

Ice

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,6-difluorobenzoic acid and anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride dropwise at room temperature. Gas evolution (SO₂ or CO₂/CO) will be observed.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

-

In a separate beaker, cool an excess of concentrated aqueous ammonia in an ice bath.

-

Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring. A precipitate of the amide will form.

-

Stir the mixture for 30-60 minutes.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude this compound can be purified by recrystallization.

Alternative Amidation Methods:

For substrates sensitive to the conditions of acyl chloride formation, direct amide coupling methods using peptide coupling reagents are an excellent alternative.[13][14][15][16] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can efficiently mediate the formation of the amide bond under mild conditions.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region should show a characteristic splitting pattern consistent with the substitution on the benzene ring. The amide protons (-CONH₂) will typically appear as two broad singlets.

-

¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide will have a characteristic chemical shift.

-

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amide (around 3300-3500 cm⁻¹), the C=O stretch (amide I band, around 1650 cm⁻¹), and the N-H bend (amide II band, around 1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a compound containing one bromine atom.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis route detailed in this guide provides a clear and reproducible method for obtaining this compound. The key to this synthesis is the efficient and regioselective carboxylation of 1-bromo-3,5-difluorobenzene via directed ortho-lithiation. The subsequent amidation is a robust and high-yielding transformation. By following the detailed protocols and adhering to the specified safety precautions, researchers can confidently synthesize this valuable building block for their research and development endeavors.

References

- 1. 1-ブロモ-3,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 | FB69968 [biosynth.com]

- 3. This compound | C7H4BrF2NO | CID 59656682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]

- 8. ehs.uci.edu [ehs.uci.edu]

- 9. ehs.ucr.edu [ehs.ucr.edu]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

electrophilicity of 4-Bromo-2,6-difluorobenzamide

An In-depth Technical Guide to the Electrophilicity of 4-Bromo-2,6-difluorobenzamide

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its utility is largely dictated by the electrophilic nature of its aromatic ring, which is engineered by the synergistic effects of its substituents. This guide provides a comprehensive analysis of the factors governing the , integrating theoretical principles with practical applications. We will explore the electronic properties of the molecule, delve into computational and experimental methods for assessing its reactivity, and provide detailed protocols for its study and application. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.

Introduction: The Significance of Engineered Electrophilicity

In the landscape of modern organic synthesis, particularly in the realm of drug discovery, the ability to selectively construct complex molecular architectures is paramount. Substituted benzamides are a prominent class of compounds with wideranging pharmacological activities, including antipsychotic, antidepressant, and antiemetic effects.[1][2] this compound has emerged as a key intermediate due to its unique substitution pattern, which imparts a distinct reactivity profile.

The electrophilicity of the benzene ring is the cornerstone of this molecule's synthetic value. Aromatic rings are typically nucleophilic; however, the strategic placement of potent electron-withdrawing groups can reverse this intrinsic reactivity, making the ring susceptible to attack by nucleophiles.[3][4] This guide will dissect the structural and electronic features of this compound that give rise to its pronounced electrophilicity and explore how this property is harnessed in chemical synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its four substituents: two fluorine atoms, one bromine atom, and a primary amide group. Each substituent modulates the electron density of the aromatic ring through a combination of inductive and resonance effects.

-

Fluorine Atoms (C2, C6): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the carbons to which they are attached (ipso-carbons) and, to a lesser extent, the rest of the ring. While fluorine can theoretically exert a +R (resonance) effect by donating a lone pair, its -I effect is overwhelmingly dominant in aryl fluorides. The ortho-positioning of two fluorine atoms is critical for activating the ring toward nucleophilic attack.

-

Bromine Atom (C4): Bromine also exhibits a -I effect, though weaker than fluorine's. It serves a dual role: contributing to the overall electron deficiency of the ring and acting as a potential leaving group in substitution reactions.

-

Amide Group (-CONH₂): The amide group is deactivating due to the electron-withdrawing nature of its carbonyl moiety (-I and -R effects). This further enhances the electrophilicity of the aromatic ring.

The cumulative effect of these substituents is a highly electron-deficient (electrophilic) aromatic system, primed for reactions with nucleophiles.

References

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-2,6-difluorobenzamide

Foreword: Unlocking Synthetic Potential

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among the vast array of building blocks, 4-Bromo-2,6-difluorobenzamide emerges as a molecule of significant interest. Its unique substitution pattern—a C-Br bond flanked by two fluorine atoms and a benzamide moiety—presents a fascinating case study in chemical reactivity. This guide offers an in-depth exploration of the C-Br bond in this molecule, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to harness its synthetic potential. We will delve into the electronic and steric factors governing its reactivity, explore its utility in key cross-coupling reactions, and discuss the nuances of nucleophilic aromatic substitution, all while grounding our discussion in established mechanistic principles and field-proven methodologies.

The Electronic and Steric Landscape of this compound

The reactivity of the C-Br bond in this compound is a direct consequence of the interplay between the electronic and steric effects exerted by its substituents.

-

Electronic Effects: The two fluorine atoms positioned ortho to the bromine atom are strongly electron-withdrawing through the inductive effect. This polarization of the C-F bonds leads to a significant decrease in electron density on the aromatic ring, rendering the carbon atom of the C-Br bond more electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the benzamide group, particularly its carbonyl moiety, contributes to the overall electron deficiency of the aromatic system. This electron deficiency is a critical factor in facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[1]

-

Steric Effects: The ortho-fluorine substituents also introduce steric hindrance around the C-Br bond. While significant steric bulk can sometimes impede reactions, in the context of certain palladium-catalyzed cross-couplings, it can surprisingly accelerate the activation of the aryl halide.[2][3][4] This phenomenon can be attributed to a distortion of the aryl halide bond, making it more susceptible to cleavage.[4] The interplay of steric and electronic effects is a recurring theme in the chemistry of this molecule and will be explored further in the context of specific reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6] this compound is an excellent substrate for these transformations, owing to the factors discussed above.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[7][8] The reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex.[7]

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient aryl bromides like this compound, catalyst systems that are both highly active and resistant to decomposition are preferred. A common choice is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand, like SPhos or XPhos. These ligands stabilize the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

-

Base: A base is required to activate the organoboron species for transmetalation.[8] The choice of base can significantly impact the reaction outcome. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The strength and solubility of the base should be carefully considered to ensure efficient reaction without promoting side reactions.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water can play a beneficial role in dissolving the inorganic base and facilitating the transmetalation step.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).

-

Add a degassed solvent mixture, such as dioxane/water (4:1).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Logical Relationship Diagram: Suzuki-Miyaura Coupling

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Benzamides from 4-Bromo-2,6-difluorobenzamide

Introduction

Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a focal point in drug discovery and development.[1][2][3] The 2,6-difluorobenzamide scaffold, in particular, has garnered significant interest, notably as a key component in the development of FtsZ inhibitors, a promising new class of antibacterial agents.[1][4] This application note provides a comprehensive guide for the synthesis of a variety of substituted benzamides starting from the readily available building block, 4-Bromo-2,6-difluorobenzamide. We will explore two powerful synthetic strategies: Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr), offering detailed protocols and insights into reaction optimization.

The strategic placement of two fluorine atoms ortho to the benzamide moiety in the starting material significantly influences its reactivity. These electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic attack, making SNAr a viable synthetic route. In the context of palladium-catalyzed cross-coupling reactions, these fluorine atoms can impact the oxidative addition step and the overall electron density of the aryl halide. Understanding these electronic effects is crucial for selecting the appropriate reaction conditions and achieving high yields of the desired substituted benzamides.

Synthetic Strategies

Two primary synthetic routes are detailed for the functionalization of this compound:

-

Palladium-Catalyzed Cross-Coupling Reactions: These methods are exceptionally versatile for forming carbon-carbon and carbon-nitrogen bonds. We will focus on two of the most robust and widely used reactions:

-

Nucleophilic Aromatic Substitution (SNAr): This pathway is particularly relevant for this substrate due to the activating effect of the ortho-difluoro substituents. It allows for the direct displacement of an activated leaving group (in some cases, one of the fluorine atoms) by a nucleophile.

The choice of synthetic strategy will depend on the desired substituent and the overall synthetic scheme. The following sections provide detailed protocols and a discussion of the key experimental parameters for each method.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules from simple precursors.[6] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-difluorobenzamides

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[7][8][9][10]

References

- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. youtube.com [youtube.com]

Application Notes: A Practical Guide to the Suzuki Coupling of 4-Bromo-2,6-difluorobenzamide

Introduction: Synthesizing Complex Biaryls

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] A key application is the synthesis of substituted biphenyls, a structural motif prevalent in many biologically active compounds.[4][5]

This guide provides a detailed protocol and technical insights for the Suzuki coupling of 4-Bromo-2,6-difluorobenzamide . This substrate is of particular interest in medicinal chemistry due to the unique properties imparted by its difluoro and amide functionalities. However, its electronic nature—specifically, the strong electron-withdrawing effects of the two fluorine atoms and the benzamide group—classifies it as an electron-deficient aryl halide.[6] While this property facilitates the initial oxidative addition step, it also necessitates careful optimization of the catalyst system and reaction conditions to achieve high yields and avoid common side reactions. This document will explore the mechanistic underpinnings, detail a robust experimental protocol, and offer troubleshooting advice for researchers working with this challenging yet valuable substrate.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle centered on a palladium complex.[6][7] Understanding this mechanism is crucial for rational protocol design and troubleshooting. The cycle comprises three fundamental steps:

-

Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step. The electron-deficient nature of the substrate accelerates this process, forming a square-planar Palladium(II) intermediate.[1][6]

-

Transmetalation : This step involves the transfer of the organic moiety (R²) from the boron atom to the palladium center. This process is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (R²-B(OH)₃⁻), which then readily undergoes ligand exchange with the halide on the Pd(II) complex.[7][8][9]

-

Reductive Elimination : In the final step, the two organic groups on the palladium center (the benzamide and the R² group) couple and are expelled from the coordination sphere, forming the desired biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing the Protocol: A Guide to Reagent Selection

The success of coupling an electron-deficient substrate like this compound hinges on the judicious selection of four key components: the palladium catalyst, the boronic acid partner, the base, and the solvent system.

Palladium Catalyst: The Engine of the Reaction

The choice of ligand coordinated to the palladium center is paramount. For electron-deficient aryl halides, bulky and electron-rich ligands are required to promote the crucial reductive elimination step and prevent catalyst decomposition.

-

Recommended Catalysts : While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results. We recommend using pre-formed Pd(II) precatalysts combined with specialized ligands.

-

Buchwald-type Biarylphosphine Ligands : Ligands such as SPhos , XPhos , and RuPhos are highly effective.[10] Their steric bulk and electron-donating properties stabilize the catalytic species and accelerate the reaction.

-

N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong sigma-donors that form very stable palladium complexes, making them excellent for challenging couplings.[8]

-

-

Palladium Source : Common sources include Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] These are typically used in catalytic amounts, ranging from 0.5 to 5 mol%.

Boronic Acid/Ester: The Coupling Partner

While a wide variety of aryl and heteroaryl boronic acids are commercially available, their stability can be a concern.

-

Boronic Acids vs. Esters : Boronic acids are the standard, but they can be susceptible to a side reaction called protodeboronation , especially under harsh basic conditions.[11] Boronic pinacol esters (Bpin) are often more stable alternatives.[6]

-

Potassium Aryltrifluoroborates (ArBF₃K) : These are highly stable, crystalline solids that are excellent surrogates for boronic acids.[2][8] They are less prone to protodeboronation and often provide more consistent results.

Base: The Activator

The base plays a critical role in activating the boronic acid for transmetalation.[12] Its strength, solubility, and compatibility with other functional groups must be considered.

-

Inorganic Bases :

-

Potassium Phosphate (K₃PO₄) : A strong, effective base that is often the top choice for difficult couplings. Its use can often accelerate the reaction and improve yields.[7]

-

Cesium Carbonate (Cs₂CO₃) : A highly effective but more expensive option. Its high solubility in organic solvents can be advantageous.

-

Potassium Carbonate (K₂CO₃) : A standard, cost-effective choice that works well in many cases, though it may require higher temperatures or longer reaction times.[2]

-

-

Causality : The choice of base directly influences the rate of transmetalation and can suppress side reactions. For electron-deficient substrates, a stronger, non-nucleophilic base like K₃PO₄ is often preferred to ensure efficient formation of the boronate "ate" complex without degrading the substrate.[11]

Solvent System: The Reaction Medium

A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.[2]

-

Recommended Solvents :

-

1,4-Dioxane/Water : A very common and effective combination.

-

Tetrahydrofuran (THF)/Water : Another excellent choice.[7]

-

Toluene/Water : Useful for higher-temperature reactions.

-

-

Degassing is Critical : Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen.[11] Therefore, it is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction to prevent catalyst deactivation and the unwanted homocoupling of the boronic acid.[10][11]

Data Summary: Recommended Reaction Conditions

The following table summarizes optimized conditions for the Suzuki coupling of this compound with a generic arylboronic acid.

| Component | Recommendation | Rationale |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |

| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 1-2 mol % |

| Ligand | SPhos or XPhos | 2-4 mol % |

| Base | K₃PO₄ | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane / H₂O | 4:1 to 10:1 ratio (0.1 M concentration) |

| Temperature | 80 - 100 °C | To ensure reasonable reaction rates |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation |

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid on a 1.0 mmol scale.

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Materials:

-

This compound (236 mg, 1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)

-

SPhos (8.2 mg, 0.02 mmol, 2 mol%)

-

1,4-Dioxane, anhydrous (8 mL)

-

Deionized water (2 mL)

-

Reaction vial with stir bar and septum

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Vessel Preparation : To a dry reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Establish Inert Atmosphere : Seal the vial with a septum. Evacuate the vial under vacuum and backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.[11]

-

Reagent Addition : Under a positive pressure of argon, add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Reaction Execution : Place the sealed vial in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously for 4-12 hours.

-

Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under argon) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[7]

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final biphenyl product.[7]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst : Palladium source or ligand has degraded. 2. Oxygen Contamination : Deactivated the Pd(0) catalyst. 3. Insufficient Heat : Reaction is too slow at the set temperature. | 1. Use fresh, high-purity catalyst and ligand. 2. Improve the degassing procedure for solvents; ensure a proper inert atmosphere is maintained.[10][11] 3. Increase the temperature in 10 °C increments (e.g., to 100 °C). |

| Protodeboronation | 1. Harsh Conditions : The boronic acid is decomposing before it can couple. 2. Excess Water : Water can act as a proton source. | 1. Switch to a more stable boronic pinacol ester or a potassium aryltrifluoroborate. 2. Use anhydrous base and solvent if the substrate is compatible, or use a milder base like KF.[11] |

| Homocoupling of Boronic Acid | 1. Oxygen Contamination : Leads to oxidative side reactions. | 1. Ensure the reaction setup is scrupulously free of oxygen. Thoroughly degas all solvents and reagents.[10] |

| Dehalogenation of Starting Material | 1. Side Reaction Pathway : The Ar-Pd-Br intermediate is being reduced. | 1. Re-screen catalyst ligands. A different ligand may favor reductive elimination over dehalogenation.[6] 2. Try a different base, such as Cs₂CO₃ or KF. |

References

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Strategic Protocol for the Buchwald-Hartwig Amination of 4-Bromo-2,6-difluorobenzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern medicinal chemistry, with the Buchwald-Hartwig amination standing out as a powerful and versatile tool.[1][2] However, its application to sterically hindered and electron-deficient substrates, such as 4-Bromo-2,6-difluorobenzamide, presents significant challenges. The ortho-difluoro substitution creates considerable steric congestion around the reaction center, while the benzamide moiety is a comparatively weak nucleophile. This guide provides a detailed, field-proven protocol for successfully navigating these challenges. We will dissect the critical parameters—ligand, base, and solvent selection—and explain the mechanistic rationale behind each choice to ensure reproducible, high-yielding results. This document serves as both a practical guide for the bench chemist and a deeper dive into the strategic optimization required for difficult cross-coupling reactions.

Introduction: The Challenge of Hindered Substrates

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, largely replacing harsher classical methods like the Ullmann condensation.[1][3] Its broad functional group tolerance and operational simplicity have made it indispensable in drug discovery and development.[2] The reaction's general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the amine, deprotonation, and subsequent reductive elimination to form the C–N bond and regenerate the active catalyst.[4][5]

However, the success of this catalytic cycle is highly dependent on the substrate's electronic and steric profile. The target substrate, this compound, encapsulates several common difficulties:

-

Steric Hindrance: The two fluorine atoms ortho to the bromine atom impede the approach of the palladium catalyst, potentially slowing the critical oxidative addition step.[6]

-

Electron-Deficient Aryl System: While electron-withdrawing groups can accelerate oxidative addition, they can also influence other steps in the catalytic cycle and affect the stability of intermediates.

-

Weakly Nucleophilic Amide: The benzamide N-H is significantly less nucleophilic than that of a typical alkyl- or arylamine, requiring carefully chosen conditions (particularly the base) to facilitate deprotonation and coupling.[7]

Addressing these issues requires a rationally designed catalytic system where the choice of ligand is paramount.

The Catalytic System: A Rationale-Driven Selection

Achieving success with a substrate like this compound hinges on selecting a catalytic system that favors the productive catalytic cycle over potential side reactions, such as hydrodehalogenation or catalyst decomposition.[1][8]

The Ligand: The Key to Overcoming Steric and Electronic Hurdles

For sterically demanding substrates, the choice of phosphine ligand is the most critical factor.[9] Early-generation ligands are often ineffective. The solution lies in using bulky, electron-rich dialkylbiaryl phosphine ligands, a class of ligands extensively developed by the Buchwald group.[1]

Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Expertise & Causality: The bulk of the XPhos ligand is essential. It promotes the formation of a monoligated palladium species (L-Pd(0)), which is highly reactive in the oxidative addition step.[1] Furthermore, its steric profile facilitates the final reductive elimination step—the C–N bond-forming event—at a much faster rate than competing side reactions like beta-hydride elimination.[1][10] The electron-rich nature of the phosphine also increases the electron density on the palladium center, further promoting oxidative addition. For substrates like this compound, ligands such as XPhos have proven highly effective.[11]

The Palladium Precatalyst: Ensuring an Active Catalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state.[9] For consistency and reliability, using a well-defined, air-stable Pd(II) precatalyst that rapidly generates the active L-Pd(0) species is highly recommended.

Recommended Precatalyst: XPhos Pd G3 or G4

-

Expertise & Causality: These "G3" or "G4" precatalysts are designed for stability and rapid activation under reaction conditions. They ensure a consistent concentration of the active catalyst from the start of the reaction, leading to more reproducible outcomes, which is particularly important when dealing with challenging substrates.[7]

The Base: Activating the Nucleophile

The base's role is to deprotonate the amide, forming the palladium-amido complex that precedes reductive elimination.[12] Given the lower nucleophilicity of a benzamide, a strong, non-nucleophilic base is typically required.

Recommended Base: Sodium tert-butoxide (NaOtBu)

-

Expertise & Causality: NaOtBu is a strong base capable of effectively deprotonating the amide N-H.[7] However, its high reactivity means that substrate compatibility must be considered. If the coupling partner contains base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened, although this may require higher temperatures or longer reaction times.[13]

The Solvent: Creating the Right Environment

The solvent must be capable of dissolving the reagents and intermediates while remaining inert. It must also be rigorously dried and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.

Recommended Solvent: Toluene or 1,4-Dioxane

-

Expertise & Causality: Aprotic, non-polar, or moderately polar solvents like toluene and dioxane are standard for Buchwald-Hartwig reactions.[5][14] They provide good solubility for the aryl halide and the catalytic species. It is crucial to use anhydrous solvents and to degas them thoroughly (e.g., by sparging with nitrogen or argon) before use to prevent catalyst deactivation.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The bulky biarylphosphine ligand (L) is critical at each stage to ensure efficient turnover and prevent off-cycle reactions.

Figure 1. The catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic primary amine (e.g., n-hexylamine) as a representative example.